molecular formula C6H10N2 B095150 2,3-Dihydro-5,6-dimethylpyrazine CAS No. 15986-92-2

2,3-Dihydro-5,6-dimethylpyrazine

Cat. No. B095150
CAS RN: 15986-92-2
M. Wt: 110.16 g/mol
InChI Key: APYDCJBHJXFOTJ-UHFFFAOYSA-N
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Description

2,3-Dihydro-5,6-dimethylpyrazine is a chemical compound that is part of the pyrazine family, which are heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 2,3-Dihydro-5,6-dimethylpyrazine, they do provide insights into the synthesis, structure, and properties of related pyrazine derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of pyrazine derivatives often involves reactions under specific conditions to introduce various substituents onto the pyrazine ring. For instance, 2,3-dicyano-5,7-bismethylthieno[3,4-b]pyrazine was obtained from reactions involving S-nucleophiles and a bromoethylated pyrazine derivative or from a condensation reaction . Another example is the synthesis of 2,5-di(aryleneethynyl)pyrazine derivatives through a Sonogashira coupling reaction . These methods highlight the versatility of pyrazine chemistry and the potential approaches that could be applied to synthesize 2,3-Dihydro-5,6-dimethylpyrazine.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is often confirmed using X-ray diffraction. For example, the crystal structure of a dicyano bismethylthieno pyrazine compound was confirmed, showing a planar molecule arrangement . Similarly, the structure of a di(phenylethynyl)pyrazine derivative was determined, revealing the orientation of the phenyl rings relative to the pyrazine ring . These studies demonstrate the importance of structural analysis in understanding the molecular geometry and electronic properties of pyrazine derivatives.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives can be quite distinct. For example, the optoelectronic properties of 2,5-di(aryleneethynyl)pyrazine derivatives were studied, showing their potential use in light-emitting devices . The vibrational spectra of a 2,5-dimethylpyrazine adduct were analyzed using various spectroscopic methods, providing insights into the complexation behavior and molecular interactions . The unique supramolecular interactions in the crystal structure of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate were also reported . These studies highlight the importance of understanding the physical and chemical properties for potential applications of pyrazine derivatives.

Scientific Research Applications

  • DNA Strand-Breakage Activity : Several studies have focused on the DNA strand-breaking activity of 2,3-dihydro-5,6-dimethylpyrazine and its derivatives. They observed that these compounds generate radicals that induce DNA strand breaks and apoptosis-related proteins in cell lines (Yamaguchi et al., 2003), (Yamaguchi et al., 1999), (Yamaguchi et al., 1996).

  • Optoelectronic Properties : Research has been conducted on the synthesis and structural properties of 2,5-di(aryleneethynyl)pyrazine derivatives, including 2,3-dihydro-5,6-dimethylpyrazine, for their optoelectronic properties and potential use in light-emitting devices (Zhao et al., 2004).

  • Biological Effects on Human Cells : Studies have compared the effects of dihydropyrazines, including 2,3-dihydro-5,6-dimethylpyrazine, on human hepatoma HepG2 cells. They examined the compound's influence on redox indices and oxidative stress response (Ishida et al., 2014).

  • Biosynthesis and Metabolic Engineering : There is significant research on the biosynthesis of 2,5-dimethylpyrazine (a close derivative) using genetically modified Escherichia coli to improve yield and efficiency for pharmaceutical and food industry applications (Yang et al., 2021), (Xu et al., 2020).

  • Food Industry and Flavoring : The compound has been studied for its role as a flavor ingredient due to its characteristic roasted odor. It's commonly used in the food industry and occurs naturally in cooked food (Burdock & Carabin, 2008).

  • Antioxidant Properties : Research has explored the antioxidant capacity of dimethylpyrazine derivatives, including their ability to scavenge free radicals (Zhou Dan, 2011).

Future Directions

The importance of pyrazines for the food industry is expected to grow in the upcoming years due to the higher demand for convenience products . Furthermore, the evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines suggests a domestication-led co-evolution of OR5K1 and its orthologs .

properties

IUPAC Name

5,6-dimethyl-2,3-dihydropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-5-6(2)8-4-3-7-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYDCJBHJXFOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCN=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166753
Record name 2,3-Dihydro-5,6-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-2,3-dihydropyrazine

CAS RN

15986-92-2
Record name 2,3-Dihydro-5,6-dimethylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15986-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-5,6-dimethylpyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015986922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-5,6-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-5,6-dimethylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.459
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
T Ishida, T Yamaguchi, S Takechi - The Journal of Toxicological …, 2014 - jstage.jst.go.jp
Dihydropyrazines (DHPs) are glycation products that are nonenzymatically generated in vivo and in food. In this study, we compared the effects of 2, 3-dihydro-5, 6-dimethylpyrazine (…
Number of citations: 8 www.jstage.jst.go.jp
S Takechi, K Nakahara, T Yamaguchi - … and Pharmaceutical Bulletin, 2010 - jstage.jst.go.jp
MATERIALS AND METHODS Synthesis of DHP Derivatives 2, 3-Dihydro-5, 6-dimethylpyrazine (Me-DHP-1), 2, 3-dihydro-5-methyl-6-phenylpyrazine (Ph-DHP-1), and a mixture of two …
Number of citations: 12 www.jstage.jst.go.jp
SH Wilen - Journal of the Chemical Society D: Chemical …, 1970 - pubs.rsc.org
The structure of the self-condensation product of α-aminoacetone has been shown by nmr spectroscopy to be 2,5-dihydro-3,6-dimethylpyrazine (I); the thermal instability of this …
Number of citations: 6 pubs.rsc.org
T Yamaguchi, H Nomura, K Matsunaga… - Biological and …, 2003 - jstage.jst.go.jp
MATERIALS AND METHODS Chemicals DHPs (Fig. 1) used in an annexing experiment with cell lines were all synthesized by the condensation of diketones and diamines under the …
Number of citations: 30 www.jstage.jst.go.jp
T Yamaguchi, M Eto, K Harano, N Kashige… - Tetrahedron, 1999 - Elsevier
Dihydropyrazine derivatives such as 2,3-dihydro-5,6-dimethylpyrazine (1), 2,3-dihydro-2,5,6-trimethyl-pyrazine (2) and 2,3-dihydro-2,2,5,6-teramethylpyrazine (3) were found to be …
Number of citations: 33 www.sciencedirect.com
N Kashige, T Takeuchi, S Matsumoto… - Biological and …, 2005 - jstage.jst.go.jp
MATERIALS AND METHODS Synthesis of Dihydropyrazine Derivatives The dihydropyrazine derivatives (Fig. 1) employed were all synthesized by condensation of diketones and …
Number of citations: 19 www.jstage.jst.go.jp
N KASHIGE, T YAMAGUCHI, N MISHIRO… - Biological and …, 1995 - jstage.jst.go.jp
Dehydrochlorination of D-glucosamine (2-amino-2-deoxy-D-glucose) hydrochloride with an anion exchange resin made its DNA breaking activity in plasmid pBR322 much higher, …
Number of citations: 46 www.jstage.jst.go.jp
T Ishida, S Takechi, T Yamaguchi - The Journal of toxicological …, 2012 - jstage.jst.go.jp
Dihydropyrazines (DHPs), formed by nonenzymatic glycation, are known to exert various effects in vitro and in vivo, such as generation of radical species, DNA strand breakage, …
Number of citations: 9 www.jstage.jst.go.jp
O Takeda, S Takechi, T Katoh… - Biological and …, 2005 - jstage.jst.go.jp
MATERIALS AND METHODS Synthesis of DHPs The DHPs (Fig. 1) were synthesized by condensation of diketones and diamines. 2, 3-Dihydro-5, 6-dimethylpyrazine (DHP-1), 2, 3-…
Number of citations: 26 www.jstage.jst.go.jp
A Rodrigues, PMT Ferreira, LS Monteiro - Tetrahedron, 2004 - Elsevier
N,N-Bis-(tert-butoxycarbonyl)-2,5-bis-methoxycarbonyl-1,4-dihydropyrazine can be obtained in high yield by treatment of the methyl ester of N-(4-toluenesulfonyl)-N-(tert-butoxycarbonyl…
Number of citations: 17 www.sciencedirect.com

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